LX-1031

描述

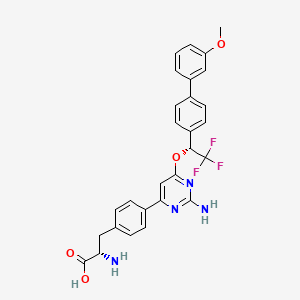

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUICFMGGQSMZ-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241544 | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945976-76-1 | |

| Record name | LX-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LX-1031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LX-1031: A Selective Peripheral Tryptophan Hydroxylase (TPH1) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LX-1031 is an orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[3][4] This selectivity for peripheral 5-HT synthesis is primarily achieved through its limited systemic exposure and inability to cross the blood-brain barrier.[1][5] this compound shows promise for the treatment of conditions characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome.[5][6] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Introduction: The Role of Peripheral Serotonin and TPH1

Serotonin is a critical signaling molecule involved in a wide array of physiological processes. While its role as a neurotransmitter in the CNS is well-known, approximately 95% of the body's serotonin is produced in the periphery, predominantly by enterochromaffin (EC) cells in the gastrointestinal tract.[7] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[8]

There are two isoforms of TPH:

-

TPH1: Primarily found in peripheral tissues, including the gut (EC cells), mast cells, and the pineal gland.[7]

-

TPH2: The neuronal isoform, located in the central and enteric nervous systems.[7][9]

Peripheral serotonin, synthesized via TPH1, is a key regulator of gastrointestinal motility, secretion, and visceral sensitivity.[10] Dysregulation of peripheral serotonin has been implicated in the pathophysiology of functional gastrointestinal disorders like IBS-D and carcinoid syndrome, which is characterized by excessive serotonin production from neuroendocrine tumors.[6][11] Therefore, selective inhibition of TPH1 presents a targeted therapeutic approach to ameliorate symptoms associated with peripheral serotonin overproduction, while avoiding the potential psychiatric side effects of altering central serotonin levels.[5]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of TPH1.[1][3] By inhibiting TPH1, this compound blocks the initial and rate-limiting step in the biosynthesis of serotonin in the periphery.[2] This leads to a reduction in the production of 5-HT in the gastrointestinal tract.[7] The selectivity of this compound for peripheral TPH1 over the neuronal TPH2 isoform, combined with its low systemic bioavailability, ensures that serotonin synthesis in the brain remains unaffected.[3][5]

Signaling Pathway of Peripheral Serotonin Synthesis and Inhibition by this compound

References

- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin Synthesis Inhibitor Improves IBS Symptoms | MDedge [mdedge.com]

- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H25F3N4O4 | CID 23633604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. ascopubs.org [ascopubs.org]

- 7. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]

- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

An In-depth Technical Guide to Peripheral Serotonin Synthesis and the TPH Inhibitor LX-1031

This technical guide provides a comprehensive overview of the peripheral serotonin synthesis pathway and the mechanism of action of LX-1031, a selective inhibitor of tryptophan hydroxylase. It is intended for researchers, scientists, and drug development professionals working in fields related to gastroenterology, oncology, and pharmacology. The document details the biochemical cascade of serotonin production outside the central nervous system, presents preclinical and clinical data for this compound, and outlines the experimental protocols used to generate this data.

The Peripheral Serotonin Synthesis Pathway

Approximately 95% of the body's serotonin (5-hydroxytryptamine, 5-HT) is produced in the periphery, primarily by enterochromaffin (EC) cells within the gastrointestinal (GI) tract.[1] This peripheral serotonin plays a crucial role in regulating GI motility, secretion, and inflammation, and its dysregulation is implicated in various disorders.[2][3]

The synthesis of peripheral serotonin is a two-step enzymatic process:

-

Hydroxylation of L-Tryptophan : The essential amino acid L-tryptophan is converted to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase 1 (TPH1).[2][4] This is the rate-limiting step in the entire serotonin synthesis pathway.[4][5][6][7]

-

Decarboxylation of 5-HTP : 5-HTP is then converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC).[2][3]

Once synthesized, serotonin is metabolized, primarily by monoamine oxidase (MAO), into 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[2][4] Urinary 5-HIAA levels serve as a key biomarker for peripheral serotonin production.[1][5]

This compound: A Peripherally-Acting TPH Inhibitor

This compound is an orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), designed to specifically reduce the synthesis of serotonin in the periphery.[1][8][9] Its development was aimed at treating conditions characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][9][10]

A key feature of this compound is its targeted action within the GI tract, which minimizes systemic exposure and prevents it from crossing the blood-brain barrier.[1][10] This selectivity ensures that it does not affect serotonin levels in the central nervous system (CNS), thereby avoiding potential neurological side effects like depression.[1][9] this compound specifically targets TPH1, the isoform of the enzyme predominantly found in the gut, over TPH2, the isoform responsible for serotonin production in the brain.[2][9]

Quantitative Preclinical and Clinical Data

This compound has been evaluated in a series of in vitro, preclinical, and clinical studies to determine its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value/Effect | Reference |

| TPH1 Inhibition | In Vitro | 10⁻⁸ – 10⁻⁷ M range | [1][9] |

| Jejunum 5-HT Reduction | Mouse | ~33% reduction at 15 mg/kg/day | [8] |

| ~51% reduction at 45 mg/kg/day | [8] | ||

| ~66% reduction at 135 mg/kg/day | [8] | ||

| Brain 5-HT Levels | Rodents | No effect observed | [1][9] |

Table 2: Human Pharmacokinetic Profile of this compound

| Parameter | Condition | Value | Reference |

| Systemic Exposure | Oral Administration | Very low | [1][9] |

| Plasma Concentration | 250 mg q.d. to 750 mg q.i.d. | Linear increase | [1][9] |

| Cmax (Fed conditions) | Single Oral Dose | 84.4 to 384 ng/mL | [1] |

| T½ (Elimination half-life) | All dose groups | ~20 hours | [1][9] |

Table 3: Human Pharmacodynamic and Clinical Efficacy Data

| Study Population | Dose | Primary Outcome | Result | Reference |

| Healthy Volunteers | 2-4 g/day for 14 days | Urinary 5-HIAA | Significant reduction starting by day 5 | [1][9] |

| Healthy Volunteers | 1000 mg q.i.d. for 14 days | 24-hour Urinary 5-HIAA | 50-60% decrease vs. placebo | [5] |

| Non-constipated IBS Patients | 250 or 1000 mg q.i.d. for 28 days | Weekly Global Scores | Improvement in 2 of 4 weeks | [1][9] |

| Stool Consistency | Statistically significant improvement | [5] | ||

| Urinary 5-HIAA | Dose-dependent reduction | [1][5] |

Key Experimental Methodologies

Protocol 1: In Vivo Assessment of Peripheral 5-HT Reduction in Mice

-

Objective : To determine the dose-dependent effect of orally administered this compound on serotonin levels in the mouse gastrointestinal tract.

-

Methodology :

-

Animal Model : Male C57BL/6 mice.

-

Dosing : Mice are randomized into groups receiving vehicle control or this compound at varying doses (e.g., 15, 45, and 135 mg/kg/day) via oral gavage for a specified period (e.g., 7 days).

-

Tissue Collection : Following the treatment period, animals are euthanized. Sections of the jejunum are rapidly excised, rinsed, and snap-frozen in liquid nitrogen.

-

Quantification of 5-HT : Tissue samples are homogenized in a suitable buffer. Serotonin levels in the tissue homogenates are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard and sensitive method for monoamine analysis.

-

Data Analysis : 5-HT levels are normalized to tissue weight. The percentage reduction in 5-HT is calculated for each dose group relative to the vehicle control group.

-

Protocol 2: Phase II Clinical Trial in Patients with Non-Constipated IBS (NCT00813098)

-

Objective : To evaluate the efficacy, safety, and pharmacodynamic effects of this compound in patients with non-constipated Irritable Bowel Syndrome.

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled clinical trial.

-

Patient Population : Patients diagnosed with non-constipated IBS according to established criteria (e.g., Rome III).

-

Methodology :

-

Randomization : 155 patients were randomized to one of three arms: placebo, this compound (250 mg q.i.d.), or this compound (1000 mg q.i.d.).[1]

-

Treatment Period : Patients received the assigned treatment for 28 consecutive days.[1][5]

-

Efficacy Assessments :

-

Weekly Global Assessment : Patients reported their overall symptom improvement on a weekly basis.

-

Daily Symptom Diary : Patients recorded daily information on stool consistency (e.g., using the Bristol Stool Form Scale), abdominal pain, and other GI symptoms.

-

-

Pharmacodynamic Assessments : In a subset of patients (n=80), 24-hour urine and whole blood samples were collected at baseline, on Day 28, and two weeks after the last dose to measure urinary 5-HIAA and blood 5-HT levels, respectively.[1]

-

Safety Monitoring : Adverse events were monitored and recorded throughout the study.

-

-

Statistical Analysis : The primary endpoints, such as changes in weekly global scores and stool consistency, were compared between the this compound and placebo groups using appropriate statistical methods. Correlations between biomarker reduction (urinary 5-HIAA) and clinical improvement were also assessed.

Conclusion

The inhibition of peripheral serotonin synthesis represents a targeted and promising therapeutic strategy for disorders driven by serotonin overproduction in the gastrointestinal tract. This compound, as a peripherally-selective TPH1 inhibitor, effectively reduces serotonin synthesis without impacting central nervous system function. Preclinical and clinical data demonstrate its ability to lower peripheral serotonin levels and improve clinical symptoms in patient populations with conditions like IBS-D. The methodologies outlined provide a framework for the continued investigation and development of TPH inhibitors as a novel class of therapeutic agents.

References

- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

The Foundational Role of LX-1031 in Elucidating a Therapeutic Strategy for Carcinoid Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal, albeit early-stage, role of LX-1031 in the scientific investigation of carcinoid syndrome. While this compound's clinical development primarily focused on irritable bowel syndrome with diarrhea (IBS-D), its mechanism of action as a potent inhibitor of tryptophan hydroxylase (TPH) provided a crucial proof-of-concept for a novel therapeutic approach to managing the debilitating symptoms of carcinoid syndrome. This document details the mechanism of action of this compound, summarizes the quantitative data from early studies that demonstrated its biochemical efficacy, outlines relevant experimental protocols, and illustrates the underlying scientific principles through signaling pathway and workflow diagrams.

Introduction: The Challenge of Carcinoid Syndrome and the Serotonin Hypothesis

Carcinoid syndrome is a paraneoplastic condition that arises in patients with metastatic neuroendocrine tumors (NETs), most commonly originating in the gastrointestinal tract. The syndrome is characterized by the excessive production and secretion of serotonin (5-hydroxytryptamine, 5-HT) and other vasoactive substances into the systemic circulation[1]. The clinical manifestations, particularly debilitating diarrhea and flushing, are primarily attributed to the overproduction of serotonin[1]. Historically, treatment options were limited and often focused on managing symptoms with somatostatin analogs, which inhibit the release of hormones from the tumors. However, many patients experience refractory symptoms, necessitating the exploration of new therapeutic targets.

The development of this compound by Lexicon Pharmaceuticals was predicated on the "serotonin hypothesis," which posits that reducing the synthesis of serotonin could alleviate the symptoms of serotonin-mediated diseases. This compound is an oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin[2][3][4].

Mechanism of Action of this compound

This compound is a heterocyclic substituted phenylalanine analog that acts as a potent inhibitor of tryptophan hydroxylase[2]. TPH exists in two isoforms: TPH1, found predominantly in the enterochromaffin cells of the gastrointestinal tract and in pinealocytes, and TPH2, which is primarily expressed in the central nervous system. This compound was designed to act peripherally, with low systemic exposure and an inability to cross the blood-brain barrier, thereby selectively targeting TPH1 and reducing peripheral serotonin synthesis without affecting central serotonin levels[2][3][4]. This selectivity is crucial for avoiding potential neurological side effects.

The inhibition of TPH1 by this compound blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the serotonin synthesis pathway. This leads to a reduction in the downstream production of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Signaling Pathway: Serotonin Synthesis and the Action of this compound

Quantitative Data from Early Studies

While specific clinical trials of this compound in patients with carcinoid syndrome are not extensively published, early-phase studies in healthy volunteers and patients with IBS-D provided critical data on its pharmacodynamic effects, demonstrating its ability to reduce serotonin production. This data was instrumental in supporting the continued development of TPH inhibitors for carcinoid syndrome, leading to the development of telotristat ethyl (LX-1032), a systemically available analog.

| Study Population | Dosage | Duration | Key Finding | Reference |

| Healthy Volunteers | 2g - 4g/day | 14 days | Significant reduction in urinary 5-HIAA starting by day 5. | [2] |

| Healthy Volunteers | 1000 mg QID | 14 days | 50-60% decrease in 24-hour urinary 5-HIAA compared to placebo. | [1] |

| Patients with non-constipating IBS | 1000 mg QID | 28 days | Dose-dependent reduction in urinary 5-HIAA, which correlated with improved stool consistency. | [1] |

These findings were a crucial step in validating TPH as a druggable target for conditions of serotonin excess. The reduction in urinary 5-HIAA, a key biomarker for carcinoid syndrome, provided the rationale for developing a TPH inhibitor with a pharmacokinetic profile suitable for a systemic disease like carcinoid syndrome, where tumors can be located in various parts of the body. This compound's low systemic exposure, while advantageous for a gut-focused condition like IBS-D, was a limitation for treating metastatic carcinoid tumors. This led to the development of LX-1032 (telotristat ethyl), which has greater systemic availability[2].

Experimental Protocols

The following outlines a representative experimental protocol for assessing the in vivo efficacy of a TPH inhibitor like this compound, based on the methodologies described in the literature for early-phase clinical studies.

Protocol: Phase 1, Multiple Ascending Dose Study to Evaluate the Pharmacodynamics of a TPH Inhibitor

1. Objective: To assess the effect of multiple ascending doses of a TPH inhibitor on peripheral serotonin synthesis in healthy volunteers.

2. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.

3. Participant Population: Healthy adult male and female volunteers.

4. Study Procedures:

- Screening: Comprehensive medical history, physical examination, and laboratory tests to ensure eligibility.

- Randomization: Participants are randomized to receive either the TPH inhibitor at a specific dose level or a matching placebo.

- Dosing: The TPH inhibitor or placebo is administered orally for a fixed duration (e.g., 14 days).

- Sample Collection:

- Urine: 24-hour urine collections are performed at baseline and at specified time points during and after the treatment period for the measurement of 5-HIAA.

- Blood: Whole blood samples are collected at baseline and at specified time points for the measurement of serotonin. Plasma samples are collected for pharmacokinetic analysis of the drug and its metabolites.

- Safety Monitoring: Continuous monitoring of adverse events, vital signs, and clinical laboratory parameters.

5. Bioanalytical Methods:

- Urinary 5-HIAA: Quantification is typically performed using high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-mass spectrometry (LC-MS).

- Whole Blood Serotonin: Quantification is performed using HPLC with fluorescence detection or LC-MS.

- Drug Concentration: Plasma concentrations of the TPH inhibitor are measured using a validated LC-MS/MS method.

6. Data Analysis:

- The primary pharmacodynamic endpoint is the percentage change from baseline in 24-hour urinary 5-HIAA excretion.

- Statistical comparisons are made between the active treatment groups and the placebo group.

- Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

Experimental Workflow

The Legacy of this compound in Carcinoid Syndrome Research

Although this compound did not proceed to late-stage clinical trials for carcinoid syndrome, its role as a pioneering TPH inhibitor was critical. The studies with this compound provided the foundational evidence that TPH inhibition could effectively and safely reduce peripheral serotonin synthesis in humans. This proof-of-concept was the catalyst for the development of telotristat ethyl (LX-1032), a compound with improved systemic exposure designed to target serotonin production from metastatic neuroendocrine tumors throughout the body. The success of telotristat ethyl in clinical trials and its subsequent approval for the treatment of carcinoid syndrome diarrhea is a direct legacy of the initial research and understanding gained from the study of this compound.

Logical Progression from this compound to Telotristat Ethyl

Conclusion

This compound represents a seminal compound in the study of therapeutic interventions for carcinoid syndrome. While its clinical application was ultimately focused elsewhere, the data generated from its early development were invaluable. By demonstrating that TPH inhibition could effectively lower peripheral serotonin synthesis, the research on this compound paved the way for a new class of targeted therapies for carcinoid syndrome, culminating in the approval of telotristat ethyl. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the iterative process of drug discovery and the importance of establishing a solid proof-of-concept.

References

- 1. Lexicon Pharmaceuticals, Inc. to Present Clinical Data for LX1031 and LX1032 at Digestive Disease Week - BioSpace [biospace.com]

- 2. Development and characterization of a novel in vivo model of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

Investigating the Pharmacodynamics of LX-1031: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX-1031 is an orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[2][3][4] This targeted action makes it a promising therapeutic candidate for disorders characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D).[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

This compound is a potent inhibitor of TPH, specifically targeting TPH1, the isoform predominantly found in the enterochromaffin (EC) cells of the GI tract.[1][5] By inhibiting TPH1, this compound blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[6] This leads to a reduction in the synthesis and subsequent release of serotonin in the gut.[1][6] this compound is designed to have minimal systemic absorption and does not cross the blood-brain barrier, thereby avoiding effects on serotonin levels in the brain.[1][4]

Figure 1. Mechanism of Action of this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been evaluated in in vitro, preclinical, and clinical studies. The following tables summarize the key quantitative findings.

In Vitro TPH1 Inhibition

| Compound | Parameter | Value | Source |

| This compound | TPH1 Inhibition | 10⁻⁸–10⁻⁷ M | [1][5][7] |

| This compound | Kd for TPH1 | 0.27 µM | ResearchGate |

| LP-533401 (related compound) | IC50 vs. purified human TPH1 | 0.7 µM | [1] |

| LP-533401 (related compound) | IC50 in rat mastocytoma cell line | 0.4 µM | [1] |

Preclinical In Vivo Efficacy (Mouse Model)

| Dose of this compound | Average Reduction in Jejunum 5-HT | Source |

| 15 mg/kg/day | 33% | MedchemExpress |

| 45 mg/kg/day | 51% | MedchemExpress |

| 135 mg/kg/day | 66% | MedchemExpress |

Clinical Pharmacodynamics (Phase 2 Study in Non-Constipating IBS)

| Treatment Group | Primary Endpoint: Adequate Relief of IBS Pain and Discomfort (Week 1) | Mean Reduction in Urinary 5-HIAA (Week 4) | Source |

| Placebo | 22.0% of patients | - | [8] |

| This compound (250 mg q.i.d.) | Not Reported | Not Reported | |

| This compound (1000 mg q.i.d.) | 47.5% of patients (p=0.018 vs. placebo) | -31.4% (p=0.046 vs. placebo) | [8][9] |

A key finding from the Phase 2 clinical trial was the correlation between a reduction in the biomarker, urinary 5-hydroxyindoleacetic acid (5-HIAA), and clinical response.[8][10] In a post-hoc analysis of the high-dose group, patients with a ≥15% reduction in urinary 5-HIAA were significantly more likely to report adequate relief of IBS symptoms compared to those with a <15% reduction (73% vs. 11%, p<0.01).[9][10]

Experimental Protocols

In Vitro TPH Inhibition Assay (General Methodology)

A standard method to determine the in vitro inhibitory activity of a compound against TPH1 involves a biochemical assay using purified recombinant human TPH1. The assay typically measures the enzymatic conversion of a substrate (e.g., L-tryptophan) to its product (5-HTP).

Workflow:

Figure 2. In Vitro TPH1 Inhibition Assay Workflow.

Preclinical Evaluation in Rodent Models (General Methodology)

Animal models are used to assess the in vivo efficacy and selectivity of TPH inhibitors.

-

Animal Model: Mice are commonly used.

-

Drug Administration: this compound is administered orally, typically once or multiple times daily for a specified duration.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., duodenum, jejunum, ileum, brain) are collected.

-

5-HT Measurement: Serotonin levels in the tissue homogenates are quantified using methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: 5-HT levels in the this compound treated groups are compared to a vehicle-treated control group to determine the percentage of 5-HT reduction.

Clinical Trial Protocol (Phase 2, NCT00813098)

This was a multicenter, randomized, double-blind, placebo-controlled study in patients with non-constipating IBS.[1][11]

-

Participants: 155 patients with non-constipating IBS.[11]

-

Treatment Arms:

-

Placebo (q.i.d.)

-

This compound 250 mg (q.i.d.)

-

This compound 1000 mg (q.i.d.)[11]

-

-

Duration: 28 days of treatment.[11]

-

Primary Efficacy Endpoint: Weekly global assessment of relief of IBS pain and discomfort.[12]

-

Biomarker Assessment: 24-hour urinary 5-HIAA levels were measured at baseline and at the end of treatment to assess the pharmacodynamic effect of this compound.[1][11] Urine samples are typically collected over a 24-hour period in a container with a preservative and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Conclusion

This compound demonstrates a clear pharmacodynamic effect as a peripherally acting TPH1 inhibitor. Preclinical and clinical data consistently show a dose-dependent reduction in serotonin synthesis, as evidenced by decreased tissue 5-HT and urinary 5-HIAA levels.[1][3] The correlation between the reduction in the 5-HIAA biomarker and clinical improvement in patients with non-constipating IBS provides strong evidence for its mechanism of action and therapeutic potential.[8][10] Further clinical development will be necessary to fully establish the optimal dose, long-term safety, and efficacy of this compound in the management of IBS-D and other disorders associated with peripheral serotonin overproduction.

References

- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lexicon Pharmaceuticals, Inc.' Drug Candidate for Irritable Bowel Syndrome Completes Phase 1 Clinical Trial Showing Positive Results - BioSpace [biospace.com]

- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Serotonin Synthesis Inhibitor Improves IBS Symptoms | MDedge [mdedge.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

LX-1031: A Technical Whitepaper on its Limited Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LX-1031, a peripherally acting inhibitor of tryptophan hydroxylase (TPH), focusing on the preclinical and clinical evidence that establishes its limited penetration of the blood-brain barrier (BBB). This characteristic is a critical design feature of the drug, enabling the targeted reduction of peripheral serotonin (5-HT) without affecting central nervous system (CNS) serotonergic pathways.

Introduction

This compound is an orally administered small-molecule inhibitor of TPH, the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] It is designed to act locally in the gastrointestinal (GI) tract to reduce the production of 5-HT.[4] Elevated peripheral serotonin levels are implicated in the pathophysiology of various gastrointestinal disorders, including irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome.[1][2][3] A key feature of this compound is its selective action in the periphery, which is achieved through its minimal ability to cross the blood-brain barrier, thereby avoiding the potential for centrally-mediated adverse effects such as depression, which can be associated with CNS serotonin depletion.[5][6]

Mechanism of Action: Peripheral TPH Inhibition

This compound exerts its pharmacological effect by inhibiting TPH1, the isoform of tryptophan hydroxylase predominantly found in the enterochromaffin cells of the GI tract.[6] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin. By blocking this initial step, this compound effectively reduces the synthesis of serotonin in the gut.[6] The selectivity for peripheral TPH1 over the centrally located TPH2 isoform is not due to enzymatic specificity but rather the pharmacokinetic property of limited CNS penetration.[7]

Quantitative Data on Blood-Brain Barrier Penetration

Preclinical studies in rodents have quantitatively demonstrated the limited ability of this compound and related compounds to penetrate the CNS. The data consistently show significantly lower concentrations of the drug in the brain tissue compared to plasma.

| Compound | Animal Model | Dosing | Brain:Plasma Ratio | Outcome on Brain 5-HT | Reference |

| LP-533401 | Rodent | 10 mg/kg (oral gavage) | ~1:100 | No effect | [7] |

| Telotristat Etiprate (LX-1032) | Rat | Not specified | No measurable radioactivity | No effect | [1] |

| This compound | Rodent | Not specified | Not specified | No effect | [1][2][3][7] |

Table 1: Summary of Preclinical Data on CNS Penetration of this compound and Related TPH Inhibitors.

Experimental Protocols

Preclinical Assessment of Brain Penetration and 5-HT Levels

The evaluation of this compound's CNS effects and its ability to cross the blood-brain barrier involved a series of preclinical experiments in rodent models. While specific institutional protocols may vary, the general methodology is as follows:

Objective: To determine the concentration of this compound in the brain and plasma and to assess its impact on central and peripheral serotonin levels.

Methodology:

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Drug Administration: this compound is administered orally, typically via gavage, at various dose levels. A vehicle control group is included.

-

Sample Collection: At predetermined time points post-administration, animals are anesthetized. Blood samples are collected via cardiac puncture into tubes containing an anticoagulant, and plasma is separated by centrifugation. Brain tissue is rapidly excised, rinsed, and flash-frozen.

-

Bioanalysis:

-

Drug Concentration: Plasma and brain homogenate concentrations of this compound are determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. The brain-to-plasma concentration ratio is calculated.

-

Serotonin Levels: 5-HT levels in brain and gastrointestinal tissue (e.g., jejunum) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis: Statistical comparisons are made between the vehicle control and this compound-treated groups to determine the significance of any changes in 5-HT levels.

Clinical Pharmacodynamic Assessment

In human studies, the peripheral activity of this compound was assessed by measuring a biomarker of serotonin synthesis, 5-hydroxyindoleacetic acid (5-HIAA), in the urine.

Objective: To evaluate the pharmacodynamic effect of this compound on peripheral serotonin production in humans.

Methodology (Phase 2 Study NCT00813098):

-

Study Population: Patients with non-constipating Irritable Bowel Syndrome.[8][9]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[8][9]

-

Dosing: Patients received either this compound (250 mg or 1000 mg) or a placebo four times daily for 28 days.[8][9]

-

Biomarker Analysis: 24-hour urine samples were collected at baseline and at specified time points during and after treatment. Urinary 5-HIAA levels were measured to assess the extent of TPH inhibition.[8][9]

-

Results: A dose-dependent reduction in urinary 5-HIAA was observed in patients treated with this compound, indicating successful inhibition of peripheral serotonin synthesis.[5][8][9]

Conclusion

The available preclinical and clinical data provide a strong body of evidence for the limited blood-brain barrier penetration of this compound. Preclinical studies in rodents demonstrate that brain concentrations of this compound and related compounds are substantially lower than plasma concentrations, leading to a lack of effect on central serotonin levels.[1][2][3][7] This property is fundamental to the drug's safety profile, allowing for targeted pharmacological intervention in the gastrointestinal tract without the risk of centrally-mediated side effects. The clinical efficacy of this compound in reducing peripheral serotonin production, as evidenced by decreased urinary 5-HIAA levels, further supports its mechanism of action as a peripherally restricted TPH inhibitor.[5][8][9] These characteristics make this compound a promising therapeutic agent for disorders characterized by peripheral serotonin overproduction.

References

- 1. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Telotristat Ethyl: A Novel Therapy for Carcinoid Syndrome—Not a Panacea but a Step in the Right Direction - The ASCO Post [ascopost.com]

- 5. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Discovery and Preclinical Evaluation of LX-1031

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

LX-1031 is a novel, orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Developed by Lexicon Pharmaceuticals, this compound was engineered to act locally within the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[3][4] This peripherally selective mechanism of action presented a promising therapeutic strategy for disorders characterized by excess serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[5] Preclinical studies demonstrated potent in vitro inhibition of TPH1 and dose-dependent reductions of 5-HT in the rodent GI tract, with no corresponding alteration in brain 5-HT.[1][6][7] Early clinical trials in humans confirmed the translation of this mechanism, showing a significant reduction in the 5-HT metabolite 5-hydroxyindoleacetic acid (5-HIAA) and providing evidence of clinical benefit in patients with non-constipating IBS.[8][9] This document provides a detailed overview of the discovery, mechanism of action, and preclinical data for this compound.

Introduction: The Rationale for Peripheral Serotonin Inhibition

Serotonin is a critical neurotransmitter and signaling molecule with diverse functions in both the central and peripheral nervous systems. While its role in the brain is well-known, approximately 95% of the body's serotonin is produced in the GI tract, primarily by enterochromaffin (EC) cells. This peripheral serotonin is a key regulator of gastrointestinal motility, secretion, and sensation.

The synthesis of serotonin is a two-step process initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms:

-

TPH1: Predominantly found in peripheral tissues, including the gut's EC cells.

-

TPH2: Primarily expressed in the neurons of the CNS.

Elevated levels of peripheral serotonin are implicated in the pathophysiology of conditions like IBS-D and carcinoid syndrome, leading to symptoms of diarrhea and abdominal discomfort.[10] Previous therapeutic approaches, such as 5-HT receptor antagonists, validated the serotonin pathway as a target but were sometimes associated with systemic side effects. The development of an inhibitor of serotonin synthesis, specifically targeting the peripheral TPH1 isoform, offered a novel and potentially more targeted therapeutic approach. The goal was to normalize gut serotonin levels at their source, thereby alleviating symptoms without the risk of CNS-related adverse effects like depression, which could occur with non-selective TPH inhibition.[1]

Discovery of this compound

This compound emerged from extensive structure-activity relationship (SAR) studies on a series of substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids.[1] The medicinal chemistry program was designed to optimize for several key attributes:

-

Potent TPH1 Inhibition: To effectively block the rate-limiting step of serotonin synthesis.

-

Local Action: To concentrate the therapeutic effect within the GI tract.

-

Minimal Systemic Exposure: To reduce the potential for off-target side effects.

-

Inability to Cross the Blood-Brain Barrier: A critical feature to ensure selectivity for peripheral TPH1 over central TPH2, achieved in part through molecular size and other physicochemical properties.[1]

This compound was identified as a lead candidate that fulfilled these criteria, positioning it for preclinical and clinical development.[3]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting tryptophan hydroxylase, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This action blocks the first and rate-limiting step in the serotonin biosynthesis pathway. By targeting TPH1 in the gut, this compound reduces the production of mucosal 5-HT, leading to lower levels of serotonin available to act on enteric neurons and other cells, thereby modulating GI function.

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Preclinical Pharmacology

In Vitro Studies

Initial preclinical evaluation focused on confirming the potency of this compound as a TPH1 inhibitor using enzymatic assays.

| Parameter | Result | Reference |

| TPH1 Inhibition | Occurred in the 10⁻⁸ to 10⁻⁷ M range | [1][5][7] |

| Table 1: In Vitro Potency of this compound |

Experimental Protocol 1: TPH1 Enzyme Inhibition Assay (Representative)

A representative protocol for this type of assay would involve incubating recombinant human TPH1 enzyme with the substrate L-tryptophan and necessary co-factors (e.g., pterin, iron). The reaction's progress is monitored by measuring the production of 5-HTP, typically via high-performance liquid chromatography (HPLC) or a coupled enzymatic reaction that yields a fluorescent signal. To determine inhibitory activity, various concentrations of this compound are added to the reaction mixture, and the concentration required to inhibit enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

In Vivo Studies

In vivo studies were conducted in rodent models to assess the effect of this compound on serotonin levels in both peripheral tissues and the brain.

| Tissue | Effect of Oral this compound Administration | Reference |

| Small Bowel (Duodenum, Jejunum, Ileum) | Dose-dependent reduction in 5-HT levels | [5][6][11] |

| Brain | No effect on 5-HT levels | [1][4][5][6] |

| Table 2: Summary of In Vivo Effects of this compound in Rodents |

These results confirmed the peripherally selective action of this compound, a key element of its target profile.

Caption: Workflow for in vivo preclinical evaluation of this compound in rodents.

Experimental Protocol 2: Assessment of Tissue Serotonin Levels (Representative)

In a typical study, cohorts of rodents (e.g., rats or mice) would be administered this compound orally at several dose levels, with a control group receiving a vehicle. After a specified time course, animals are euthanized, and tissues of interest (e.g., sections of the small intestine and the whole brain) are rapidly harvested and frozen. For analysis, tissues are weighed and homogenized in a suitable buffer. Serotonin is then extracted and quantified using a validated analytical method such as HPLC with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA). Results are normalized to tissue weight and statistically compared between treated and control groups.

Pharmacokinetics and Clinical Biomarkers

Early-phase human trials provided crucial data on the pharmacokinetics (PK) of this compound and validated the use of urinary 5-HIAA as a pharmacodynamic biomarker of its activity.

| PK Parameter (Humans) | Finding | Reference |

| Systemic Exposure | Low after oral administration | [4][7] |

| Dose Linearity | Plasma concentrations linear in 250-750 mg q.i.d. range | [7] |

| Elimination Half-life (T₁/₂) | Approximately 20 hours | [7] |

| Food Effect (1000 mg dose) | High-fat meal doubled systemic exposure | [4] |

| Table 3: Pharmacokinetic Profile of this compound from Early Human Studies |

The reduction of urinary 5-HIAA, the main metabolite of serotonin, served as a direct measure of target engagement.

| Study Population | Dose | Effect on Urinary 5-HIAA | Reference |

| Healthy Volunteers | 2-4 g/day for 14 days | Significant reduction starting by Day 5 | [5][6][7] |

| Non-constipated IBS | 250 mg & 1000 mg q.i.d. | Dose-dependent reduction over 28 days | [8][9] |

| Table 4: Effect of this compound on the Pharmacodynamic Biomarker Urinary 5-HIAA |

The consistent, dose-dependent reduction in this biomarker provided strong evidence that this compound was successfully inhibiting peripheral serotonin synthesis in humans.[8] This effect was subsequently correlated with clinical efficacy.

| Efficacy Endpoint (Phase II, 1000 mg q.i.d.) | Result vs. Placebo | Reference |

| Relief of IBS Pain & Discomfort | Significant improvement at Week 1 | [8][9] |

| Stool Consistency | Significant improvement at Weeks 1, 2, and 4 | [8][9] |

| Table 5: Summary of Key Phase II Efficacy Results in Non-Constipated IBS |

Experimental Protocol 3: Phase II Clinical Trial Design (NCT00813098)

The Phase II study was a multicenter, randomized, double-blind, placebo-controlled trial in patients with non-constipating IBS.[8] It consisted of four periods: a screening period, a 14-day symptom baseline run-in period, a 28-day treatment period, and a 14-day follow-up.[8] Patients were randomized to one of three arms: this compound 250 mg four times daily, this compound 1000 mg four times daily, or placebo.[8] Efficacy endpoints included weekly global scores for pain and discomfort, and daily stool consistency ratings. In a subset of patients, 24-hour urine samples were collected at baseline and during treatment to measure 5-HIAA levels.[8]

Caption: Diagram of the Phase II clinical trial design for this compound.

Conclusion

The discovery and preclinical development of this compound illustrate a successful target-based drug design strategy. By focusing on the peripherally-selective inhibition of TPH1, this compound was engineered to address the underlying pathophysiology of excess gut serotonin while avoiding CNS side effects. In vitro and in vivo preclinical studies rigorously validated its mechanism of action and selectivity. Subsequent clinical trials confirmed that this mechanism translates to humans, demonstrating both a reduction in a key biomarker and associated improvements in clinical symptoms for patients with non-constipating IBS. The data from these foundational studies established this compound as a promising therapeutic agent for GI disorders mediated by serotonin.

References

- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. | BioWorld [bioworld.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 5-HIAA as a Biomarker for LX-1031, a Peripherally Acting Tryptophan Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX-1031 is a novel, orally administered small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Designed to act locally in the gastrointestinal (GI) tract, this compound reduces peripheral serotonin production without affecting central nervous system 5-HT levels.[2][3] This targeted action makes it a promising therapeutic candidate for disorders characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][4] A key biomarker for assessing the pharmacodynamic activity of this compound is the urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.[3][5] This technical guide provides an in-depth analysis of the effect of this compound on 5-HIAA levels, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: Targeting Peripheral Serotonin Synthesis

This compound selectively inhibits TPH1, the isoform of tryptophan hydroxylase predominantly found in enterochromaffin (EC) cells of the GI tract.[1][6] EC cells are responsible for producing over 90% of the body's serotonin.[1] By inhibiting TPH1, this compound effectively decreases the synthesis of serotonin in the gut.[1][7] This reduction in local serotonin levels is reflected systemically by a decrease in the urinary excretion of its primary metabolite, 5-HIAA.[3][5] The low systemic exposure of this compound and its selectivity for TPH1 over TPH2 (the isoform found in the central nervous system) are key features that minimize the risk of centrally-mediated side effects, such as depression, which have been associated with non-selective TPH inhibitors.[1][4]

Figure 1: Mechanism of this compound in reducing urinary 5-HIAA.

Quantitative Data from Clinical Trials

Clinical studies in both healthy volunteers and patients with non-constipating IBS have demonstrated a significant, dose-dependent reduction in urinary 5-HIAA levels following administration of this compound.[4][5] This reduction serves as a direct pharmacodynamic marker of the drug's activity.

Table 1: Effect of this compound on Urinary 5-HIAA in Healthy Volunteers (14-Day Study)

| Dosage | Change in Urinary 5-HIAA | Onset of Action | Reference |

| 2g - 4g / day | Significant reduction | Starting by Day 5 | [1][4] |

Table 2: Effect of this compound on Urinary 5-HIAA in Patients with Non-Constipating IBS (28-Day, Phase 2 Study)

| Dosage | Key Findings | Reference |

| 250 mg q.i.d. | Dose-dependent reduction in 24-hour urinary 5-HIAA. | [5] |

| 1000 mg q.i.d. | Significant reduction in urinary 5-HIAA. | [3][5] |

| 1000 mg q.i.d. | Symptom improvement correlated with a dose-dependent reduction in 5-HIAA. | [8] |

| 1000 mg q.i.d. | A 50-60% decrease in 24-hour urinary 5-HIAA after 14 days. | [9] |

In a phase 2 study involving patients with non-constipating IBS, a high-dose (HD) this compound regimen (1000 mg q.i.d.) resulted in a significant decrease in urinary 5-HIAA levels, which was associated with clinical improvement.[5] Notably, 63% of patients in the HD group who had a 15% or greater reduction in urinary 5-HIAA (biomarker responders) reported adequate relief of IBS pain and discomfort at week 4, compared to only 11% of biomarker non-responders.[5]

Experimental Protocols

The standard method for assessing the pharmacodynamic effect of this compound on serotonin synthesis is the measurement of 5-HIAA in 24-hour urine collections.

24-Hour Urine Collection Protocol

-

Patient Instructions: Patients are instructed to discard the first morning void on Day 1. All subsequent urine for the next 24 hours, including the first morning void on Day 2, is collected in a provided container.

-

Preservative: The collection container typically contains an acid preservative (e.g., hydrochloric acid) to prevent the degradation of 5-HIAA.

-

Dietary Restrictions: To ensure accuracy, patients are often advised to avoid serotonin-rich foods (e.g., pineapples, bananas, walnuts, and tomatoes) for 24-48 hours prior to and during the urine collection period.

-

Sample Handling and Storage: Upon completion of the 24-hour collection, the total volume is measured, and an aliquot is taken for analysis. The sample should be kept refrigerated during and after collection and then frozen for long-term storage until analysis.

Analytical Methodology: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

While specific parameters may vary between laboratories, the following outlines a typical HPLC-MS/MS method for the quantification of urinary 5-HIAA.

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

Perform a protein precipitation or solid-phase extraction (SPE) to clean up the sample and remove interfering substances.

-

An internal standard (e.g., a deuterated analog of 5-HIAA) is added to each sample to correct for matrix effects and variations in instrument response.

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is typically employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 5-HIAA and the internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated using standards of known 5-HIAA concentrations.

-

The concentration of 5-HIAA in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 2: Experimental workflow for 5-HIAA biomarker analysis.

Conclusion

Urinary 5-HIAA is a robust and reliable biomarker for assessing the pharmacodynamic activity of the peripheral TPH inhibitor, this compound. The dose-dependent reduction in urinary 5-HIAA levels observed in clinical trials provides direct evidence of target engagement and correlates with clinical efficacy in patient populations with disorders of serotonin excess.[5][8] Standardized 24-hour urine collection protocols and sensitive analytical methods like HPLC-MS/MS are essential for the accurate quantification of this key biomarker in drug development and clinical research settings. The relationship between this compound administration, reduced 5-HIAA levels, and symptom improvement underscores the therapeutic potential of targeting peripheral serotonin synthesis.[5]

References

- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

LX-1031: A Technical Deep Dive into TPH1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LX-1031, a peripherally acting tryptophan hydroxylase (TPH) inhibitor. The focus is on its selectivity for tryptophan hydroxylase 1 (TPH1) over tryptophan hydroxylase 2 (TPH2), a critical aspect of its therapeutic design aimed at modulating peripheral serotonin (5-HT) synthesis without affecting central nervous system (CNS) serotonin levels.

Core Mechanism of Action and Peripheral Selectivity

This compound is a small molecule inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] There are two isoforms of TPH: TPH1, found predominantly in the enterochromaffin cells of the gastrointestinal (GI) tract and the pineal gland, and TPH2, which is primarily expressed in neuronal tissues, including the brain.[4] The therapeutic rationale for this compound is to reduce the production of serotonin in the GI tract, which can be beneficial in conditions characterized by excess peripheral serotonin, such as certain types of irritable bowel syndrome (IBS).[1][5]

The selectivity of this compound for peripheral TPH1 over the centrally located TPH2 is primarily achieved through its pharmacokinetic properties. Due to its molecular size and structure, this compound has low systemic exposure and does not readily cross the blood-brain barrier.[1][6] This "physiological selectivity" ensures that while it can inhibit TPH1 in the gut, it does not significantly impact TPH2 in the brain, thereby avoiding potential neurological side effects.[1] Preclinical studies in rodents have demonstrated that this compound can reduce intestinal serotonin levels without affecting brain serotonin levels.[2][7]

Quantitative Analysis of TPH Inhibition

Table 1: In Vitro Inhibitory Activity of Telotristat (Active Metabolite of Telotristat Ethyl)

| Enzyme Isoform | IC50 (µM) |

| Human TPH1 | 0.028 |

| Human TPH2 | 0.032 |

Data sourced from FDA documentation regarding telotristat ethyl.[8]

This data suggests that the intrinsic molecular selectivity of this class of compounds for TPH1 over TPH2 is low. The clinically observed peripheral selectivity is therefore a consequence of the drug's distribution, or lack thereof, into the CNS. For this compound, in vitro inhibition of TPH1 has been reported to occur in the 10⁻⁸ to 10⁻⁷ M range.[1][9]

Experimental Protocols

The following is a representative methodology for determining the in vitro inhibitory activity of a compound like this compound against TPH1 and TPH2, based on published protocols.[10][11]

Biochemical Assay for TPH1 and TPH2 Inhibition

This fluorescence-based assay measures the enzymatic activity of TPH by detecting the formation of 5-hydroxytryptophan (5-HTP).

Materials:

-

Recombinant human TPH1 and TPH2 enzymes

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) or a synthetic analog like 6-methyltetrahydropterin (6-MePH4) (cofactor)

-

Ferrous ammonium sulfate (FAS)

-

Catalase

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM MES, pH 7.0 or 50 mM MOPS, pH 7.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentrations in the reaction mixture are critical and should be optimized. Representative concentrations are: 50 µM FAS, 20-50 µM BH4, 0.05 mg/mL catalase, and 5 mM DTT.[10]

-

Compound Dilution: Prepare a serial dilution of the test compound (this compound) at various concentrations.

-

Assay Reaction:

-

In the wells of the microplate, add the assay buffer, FAS, BH4, catalase, DTT, and the diluted test compound or vehicle control.

-

Add the recombinant TPH1 or TPH2 enzyme to each well to initiate a pre-incubation period.

-

Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., to a final concentration of 15-30 µM).[10]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10 minutes to 4 hours).[10][12]

-

Detection: Monitor the formation of 5-HTP continuously or at the endpoint by measuring the fluorescence (e.g., excitation at 300 nm and emission at 340 nm).[10]

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Serotonin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the serotonin synthesis pathway and highlights the inhibitory action of this compound on TPH1.

Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.

Experimental Workflow for TPH Inhibition Assay

This diagram outlines the key steps in the experimental workflow to determine the inhibitory potential of a compound against TPH.

References

- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

LX-1031: A Peripherally Acting Tryptophan Hydroxylase Inhibitor for the Treatment of Serotonin-Mediated Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX-1031 is a novel, orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] Designed to act locally in the gastrointestinal (GI) tract with minimal systemic absorption, this compound offers a targeted approach to managing GI disorders characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome diarrhea.[2][3] By selectively inhibiting peripheral 5-HT production, this compound aims to alleviate symptoms like diarrhea and abdominal pain without affecting central nervous system serotonin levels, thereby avoiding potential neurological side effects.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Peripheral Inhibition of Serotonin Synthesis

This compound is a phenylalanine analog that functions as a potent inhibitor of TPH, with a primary focus on TPH1, the isoform predominantly found in the enterochromaffin (EC) cells of the GI tract.[2][4] These EC cells are responsible for producing approximately 95% of the body's total serotonin.[2] Elevated levels of serotonin in the gut are associated with increased motility and secretion, contributing to the symptoms of diarrheal diseases.[2]

This compound's design as a locally acting agent is a key attribute.[3][5] Its molecular size and structure are intended to limit its passage through the blood-brain barrier.[2] This peripheral selectivity is a significant advantage over non-selective TPH inhibitors like para-chlorophenylalanine (pCPA), which can deplete brain serotonin and lead to adverse neurological effects.[2]

The proposed signaling pathway for this compound's therapeutic effect is illustrated below.

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Preclinical and Clinical Efficacy

Preclinical Studies

In vitro studies demonstrated that this compound inhibits TPH1 in the 10⁻⁸ to 10⁻⁷ M range.[2] In vivo studies in rodents showed that orally administered this compound dose-dependently reduced 5-HT levels in the small bowel without affecting brain serotonin concentrations.[2][6]

Clinical Trials

Ascending single-dose and 14-day multiple-dose Phase I trials in healthy volunteers demonstrated that this compound at doses of 2 to 4 grams per day significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin and a biomarker of its synthesis.[2][6] This reduction was observed as early as day 5 and was sustained throughout the treatment period.[2][6] The drug was well-tolerated with no dose-limiting toxicities reported.[2]

A multicenter, double-blind, placebo-controlled Phase II clinical trial (NCT00813098) evaluated the efficacy and safety of this compound in 155 patients with non-constipating Irritable Bowel Syndrome (IBS).[2][5] Patients were randomized to receive this compound at doses of 250 mg or 1000 mg, or placebo, four times daily (q.i.d.) for 28 days.[5]

Table 1: Summary of Phase II Clinical Trial Efficacy Data

| Efficacy Endpoint | Placebo | This compound (250 mg q.i.d.) | This compound (1000 mg q.i.d.) |

| Improved Weekly Global Scores | - | - | 2 out of 4 weeks[2] |

| Improved Stool Consistency | - | - | Significant improvement[2][7] |

| Reduction in Urinary 5-HIAA | - | - | Dose-dependent reduction[2][7] |

Note: Specific quantitative data for placebo and the 250 mg dose group on all endpoints were not detailed in the provided search results.

The 1000 mg q.i.d. dose of this compound was associated with improved weekly global assessment scores and better stool consistency.[1][8] Importantly, a dose-dependent reduction in 24-hour urinary 5-HIAA was observed, indicating successful target engagement and inhibition of peripheral serotonin production.[2] this compound was well-tolerated at both dose levels over the 28-day treatment period.[2]

Experimental Protocols

Phase II Clinical Trial (NCT00813098) Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][5]

-

Patient Population: 155 patients with non-constipating Irritable Bowel Syndrome.[2][5]

-

Treatment Arms:

-

Biomarker Analysis: In a subset of 80 patients, urine and blood samples were collected pre-dose, on Day 28, and 2 weeks after the last dose to evaluate blood 5-HT and urinary 5-HIAA levels.[2]

Caption: Experimental workflow for the Phase II clinical trial of this compound.

Pharmacokinetics

Following oral administration in humans, this compound exhibits very low systemic exposure.[2] Plasma concentrations were found to be linear in the dose range of 250 mg to 750 mg q.i.d.[2][6] The median elimination half-life (T1/2) is approximately 20 hours.[2][6] Repeat administration for 14 days resulted in a doubling of the maximum plasma concentration (Cmax).[2][6]

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Systemic Exposure | Very low[2][6] |

| Dose Linearity | 250 mg to 750 mg q.i.d.[2][6] |

| Median Elimination Half-life (T1/2) | ~20 hours[2][6] |

| Cmax after 14-day repeat administration | Doubled[2][6] |

Safety and Tolerability

Across clinical trials conducted to date, this compound has been well-tolerated.[2] No dose-limiting toxicities have been observed in healthy subjects, and there have been no remarkable adverse effects reported in clinical trials.[2] In one Phase II trial, some adverse effects noted included skin or subcutaneous disorders and vascular disorders, though these were not observed in another trial.[2] The favorable safety profile is likely attributable to its local action in the GI tract and low systemic bioavailability.[5]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for GI disorders associated with elevated peripheral serotonin levels, such as IBS-D and carcinoid diarrhea.[2] Its novel mechanism of peripherally selective TPH inhibition offers the potential for effective symptom management without the central nervous system side effects of non-selective inhibitors.[2] Clinical data, although from early phase trials, have demonstrated proof of concept with improvements in clinical outcomes and a corresponding reduction in a key biomarker of serotonin synthesis.[2] Further elucidation of optimal dosing, long-term efficacy, and safety in larger patient populations will be crucial for the future development of this compound.[2] The use of urinary 5-HIAA as a biomarker may also aid in identifying patients most likely to respond to this targeted therapy.[5]

References

- 1. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Impact of LX-1031 on Gut Microbiome and Serotonin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX-1031, a potent and peripherally acting inhibitor of tryptophan hydroxylase (TPH1), represents a targeted therapeutic approach for disorders characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome. By selectively inhibiting the rate-limiting enzyme in the synthesis of serotonin in the gastrointestinal tract, this compound effectively reduces serotonin production, thereby alleviating associated symptoms. While the direct impact of this compound on the gut microbiome has not been explicitly studied in clinical trials, the intricate and bidirectional relationship between the gut microbiota, tryptophan metabolism, and serotonin signaling suggests a plausible and significant interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its established effects on serotonin production, and a scientifically grounded exploration of its potential impact on the gut microbiome. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this area.

Introduction: The Serotonin-Gut Microbiome Axis

The gastrointestinal tract is the primary site of serotonin (5-hydroxytryptamine, 5-HT) synthesis in the body, with enterochromaffin (EC) cells being the main producers.[1][2] Peripheral serotonin plays a crucial role in regulating gut motility, secretion, and visceral sensitivity.[1] Dysregulation of serotonin signaling is implicated in the pathophysiology of various gastrointestinal disorders, including IBS-D.[3][4]

The gut microbiome has emerged as a key regulator of host physiology, including neurotransmitter synthesis.[5][6] The microbiota can influence serotonin production through several mechanisms:

-

Tryptophan Availability: Gut bacteria can metabolize dietary tryptophan, the essential amino acid precursor for serotonin synthesis, thereby modulating its availability for host EC cells.[3][7][8]

-